molecular formula C14H19NO4 B2440285 2-(Acetylamino)-3-(4-Isopropoxyphenyl)Propanoic Acid CAS No. 92501-74-1

2-(Acetylamino)-3-(4-Isopropoxyphenyl)Propanoic Acid

Cat. No.: B2440285
CAS No.: 92501-74-1
M. Wt: 265.309
InChI Key: SQJBTJQZZIXECF-CYBMUJFWSA-N
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Description

2-(Acetylamino)-3-(4-Isopropoxyphenyl)Propanoic Acid is a chiral amino acid derivative This compound is characterized by the presence of an acetylamino group, a methylethoxy-substituted phenyl ring, and a propanoic acid moiety

Properties

IUPAC Name

(2S)-2-acetamido-3-(4-propan-2-yloxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-9(2)19-12-6-4-11(5-7-12)8-13(14(17)18)15-10(3)16/h4-7,9,13H,8H2,1-3H3,(H,15,16)(H,17,18)/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJBTJQZZIXECF-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetylamino)-3-(4-Isopropoxyphenyl)Propanoic Acid typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-methylethoxybenzaldehyde and L-alanine.

    Formation of Schiff Base: The aldehyde group of 4-methylethoxybenzaldehyde reacts with the amino group of L-alanine to form a Schiff base.

    Reduction: The Schiff base is then reduced to form the corresponding amine.

    Acetylation: The amine undergoes acetylation to introduce the acetylamino group.

    Final Product: The final product, this compound, is obtained after purification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency, versatility, and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

2-(Acetylamino)-3-(4-Isopropoxyphenyl)Propanoic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the acetylamino group to an amine.

    Substitution: The methylethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-(Acetylamino)-3-(4-Isopropoxyphenyl)Propanoic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Acetylamino)-3-(4-Isopropoxyphenyl)Propanoic Acid involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with target proteins, influencing their activity. The methylethoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Acetylamino)-3-(4-Isopropoxyphenyl)Propanoic Acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, making it valuable in stereoselective synthesis and research.

Biological Activity

2-(Acetylamino)-3-(4-Isopropoxyphenyl)Propanoic Acid, a compound with potential therapeutic applications, has garnered attention in scientific research due to its biological activity. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features an acetylamino group and an isopropoxyphenyl moiety, contributing to its unique chemical properties. Its molecular formula is C14_{14}H19_{19}N1_{1}O3_{3}, and it possesses a molar mass of approximately 251.31 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound acts as an enzyme inhibitor, which can modulate various biochemical pathways. Notably, it has shown potential in inhibiting glutathione reductase (GR), an enzyme involved in cellular antioxidant defense mechanisms.

Inhibition of Glutathione Reductase

Research indicates that this compound can serve as an irreversible inhibitor of GR, with a K(i) value of 88 µM and a k(inact) value of 0.1 min1^{-1} . This inhibition is significant as GR plays a crucial role in reducing oxidative stress within cells, making the compound a candidate for further development in therapeutic contexts.

Antioxidant Activity

One of the primary biological activities observed is the compound's antioxidant properties. By inhibiting GR, it may enhance the levels of oxidized glutathione, thereby increasing oxidative stress in cancer cells—a potential strategy for cancer therapy.

Anti-inflammatory Properties

In addition to its antioxidant effects, studies suggest that this compound exhibits anti-inflammatory properties. The ability to modulate inflammatory pathways could make it beneficial for treating conditions characterized by chronic inflammation.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Enzyme Inhibition :
    • Objective : To evaluate the inhibitory effects on glutathione reductase.
    • Findings : The compound demonstrated significant inhibition compared to standard inhibitors, indicating its potential as a therapeutic agent against oxidative stress-related diseases .
  • Evaluation of Antioxidant Activity :
    • Objective : To assess the antioxidant capacity in vitro.
    • Results : The compound showed a notable increase in reactive oxygen species (ROS) levels in treated cancer cell lines, suggesting its role in promoting oxidative stress selectively in malignant cells.

Table 1: Inhibition Potency Against Glutathione Reductase

CompoundK(i) (µM)k(inact) (min1^{-1})
This compound880.1
N,N-bis(2-chloroethyl)-N-nitrosourea646Not applicable

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantIncreased ROS levels in cancer cells
Enzyme InhibitionSignificant inhibition of GR
Anti-inflammatoryModulation of inflammatory pathways

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